

Crystal Structure of Methyl 2-amino-5bromobenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Methyl 2-amino-5-bromobenzoate

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This in-depth technical guide provides a comprehensive overview of the crystal structure of **Methyl 2-amino-5-bromobenzoate**, intended for researchers, scientists, and professionals in the field of drug development. The document details the crystallographic data, experimental methodologies, and the biological significance of this compound as a precursor to potential therapeutic agents.

Molecular Structure and Crystallographic Data

Methyl 2-amino-5-bromobenzoate (C₈H₈BrNO₂) is a compound of interest as an intermediate in the synthesis of benzothiazines.[1][2] The crystal structure reveals a nearly planar molecule, with the dihedral angle between the aromatic ring and the methyl acetate side chain being 5.73 (12)°.[1][3] The molecular conformation is stabilized by an intramolecular N—H···O hydrogen bond, which forms an S(6) ring motif.[1][3] In the crystal lattice, molecules are linked by intermolecular N—H···O hydrogen bonds, creating zigzag chains that extend along the b-axis. [1][3]

Crystal Data

The crystal system is monoclinic with the space group P2₁/n. The unit cell parameters and other crystal data are summarized in Table 1.



Parameter	Value	Reference
Formula	C ₈ H ₈ BrNO ₂	[3]
Molecular Weight	230.05 g/mol	[3]
Crystal System	Monoclinic	[3]
Space Group	P21/n	[1]
a	3.9852 (2) Å	[3]
b	9.1078 (5) Å	[3]
С	12.1409 (7) Å	[3]
β	95.238 (3)°	[3]
Volume	438.83 (4) ų	[3]
Z	2	[3]
Temperature	296 K	[3]
Radiation	Μο Κα	[3]
Absorption Coeff. (μ)	4.64 mm ⁻¹	[3]

Data Collection and Refinement

The data was collected using a Bruker APEXII CCD diffractometer.[3] The structure was solved using SHELXS97 and refined with SHELXL97.[3] Key parameters of the data collection and refinement process are presented in Table 2.



Parameter	Value	Reference
Diffractometer	Bruker APEXII CCD	[3]
Measured Reflections	3878	[3]
Independent Reflections	1822	[3]
R_int	0.021	[3]
$R[F^2 > 2\sigma(F^2)]$	0.023	[3]
wR(F²)	0.045	[3]
Goodness-of-fit (S)	0.94	[3]
Parameters	116	[3]
Restraints	3	[3]

Selected Torsion Angles

The planarity of the molecule is further described by the torsion angles presented in Table 3.

Angle	Value (°)	Reference
C5—C6—C7—O1	174.3 (2)	[1][3]
C5—C6—C7—O2	-5.2 (3)	[1][3]
C6—C7—O2—C8	-178.9 (2)	[1][3]
O1—C7—O2—C8	0.6 (3)	[1][3]

Hydrogen Bond Geometry

The intramolecular and intermolecular hydrogen bonds are crucial for the stability of the crystal structure. The geometry of these bonds is detailed in Table 4.



D—H···A	D—H (Å)	H···A (Å)	D···A (Å)	D—H···A (°)	Reference
N1—H1N… O1	0.84 (2)	2.08 (3)	2.717 (3)	133 (3)	[3]
N1—H2N··· O1 ⁱ	0.85 (2)	2.22 (3)	3.039 (3)	162 (2)	[3]

Symmetry code: (i) x, y-1/2, -z+1/2

Experimental Protocols Synthesis and Crystallization

The title compound was obtained from a commercial source (Sigma-Aldrich) and purified by recrystallization.[1] Light yellow block-shaped single crystals suitable for X-ray diffraction were grown from a methanol solution.[1]

X-ray Crystallography

A single crystal with dimensions $0.21 \times 0.19 \times 0.15$ mm was selected for X-ray diffraction analysis.[3] Data were collected on a Bruker APEXII CCD area-detector diffractometer at 296 K using Mo K α radiation.[3] The programs SAINT and SHELXS97 were used for data reduction and structure solution, respectively.[3] The final refinement of the structure was carried out using SHELXL97.[3] The hydrogen atoms of the amino group were located in a difference Fourier map and refined with a distance restraint, while other hydrogen atoms were positioned geometrically and refined using a riding model.[1][3]

Biological Significance and Signaling Pathways

Methyl 2-amino-5-bromobenzoate serves as a key intermediate in the synthesis of various biologically active molecules.[2] Notably, it is a precursor for the synthesis of 2-benzamidobenzoic acids, which are known inhibitors of FabH, an enzyme involved in bacterial fatty acid synthesis.[3] Furthermore, derivatives of **Methyl 2-amino-5-bromobenzoate** have been identified as inhibitors of PqsD, an enzyme in the quorum sensing (QS) pathway of the opportunistic pathogen Pseudomonas aeruginosa.[3][4]

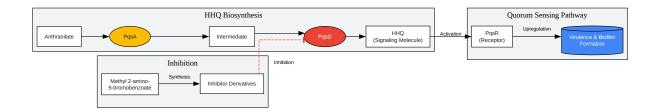


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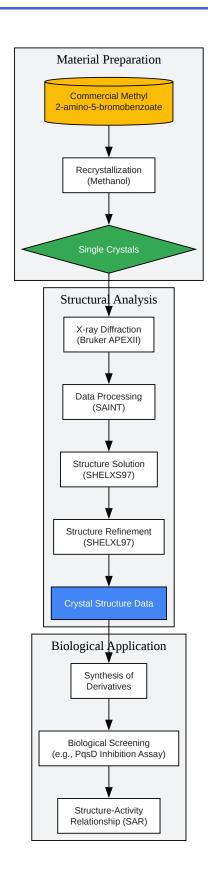
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The PqsD enzyme is crucial for the synthesis of 2-heptyl-4-quinolone (HHQ), a signaling molecule in the pqs quorum sensing system. By inhibiting PqsD, these compounds can disrupt bacterial communication, which is often essential for virulence and biofilm formation.









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- To cite this document: BenchChem. [Crystal Structure of Methyl 2-amino-5-bromobenzoate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b046407#crystal-structure-of-methyl-2-amino-5-bromobenzoate]

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